

LC-MS/MS protocol for Fumonisin B1 quantification using $^{13}\text{C}_4$

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Compound of Interest

Compound Name: Fumonisin B1- $^{13}\text{C}_4$

CAS No.: 1324564-22-8

Cat. No.: B589603

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Application Note: Precision Quantification of Fumonisin B1 via LC-MS/MS using Stable Isotope Dilution

Executive Summary

This protocol details the quantitative analysis of Fumonisin B1 (FB1) in complex matrices (maize/corn-based feed) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method relies on Stable Isotope Dilution Assay (SIDA), utilizing Carbon-13 labeled Fumonisin B1 as an internal standard (ISTD) to correct for matrix-induced signal suppression/enhancement and extraction losses.

Note on Internal Standard Nomenclature: While the industry gold standard is Uniformly Labeled U- $^{13}\text{C}_{34}$ -FB1, this protocol is adaptable to partially labeled analogs (e.g., custom $^{13}\text{C}_4$ -FB1). Specific mass transition adjustments for both are provided to ensure this guide serves your specific reagent availability.

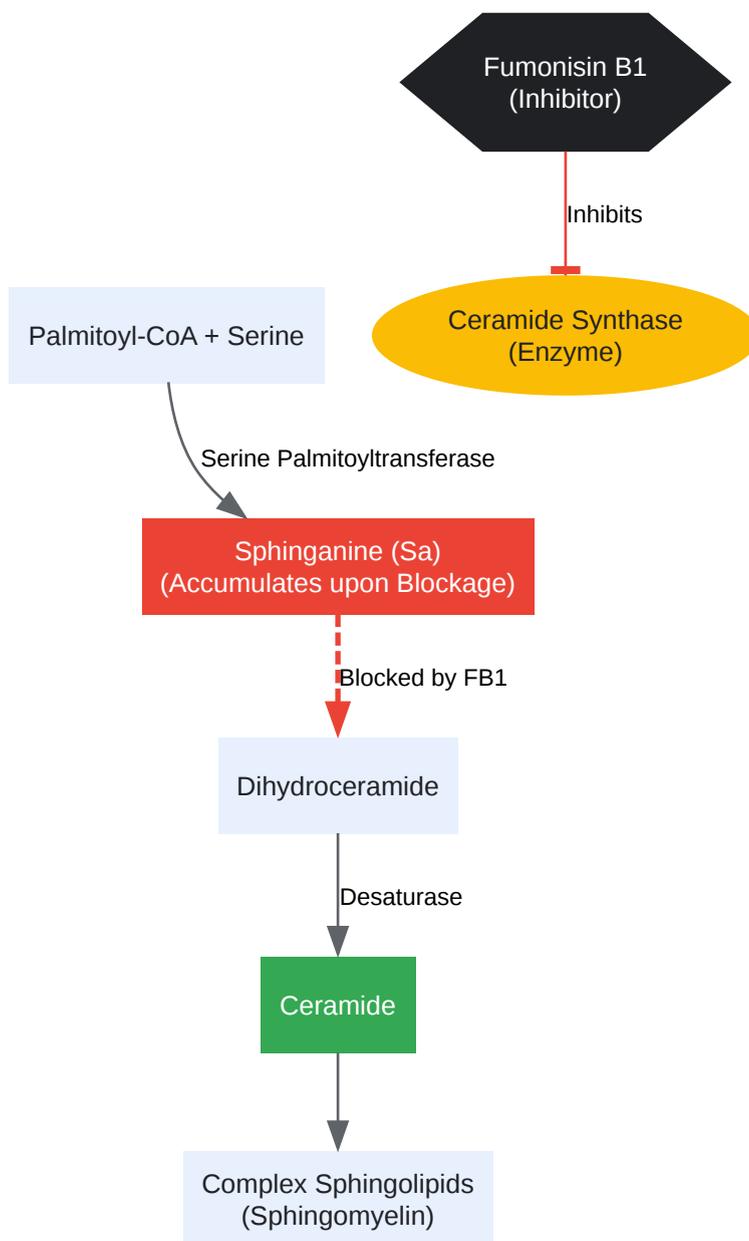
Scientific Foundation & Mechanism

Mechanism of Toxicity

Fumonisin B1 is a diester of propane-1,2,3-tricarboxylic acid and a pentahydroxyeicosane amine.^[1] Its structural similarity to Sphinganine (Sa) allows it to competitively inhibit Ceramide

Synthase (CerS).[2] This inhibition blocks the acylation of sphinganine to dihydroceramide, leading to a cytotoxic accumulation of sphinganine and a depletion of complex sphingolipids.

- Biomarker: The disruption elevates the Sphinganine/Sphingosine (Sa/So) ratio in tissues, a key biomarker for fumonisin exposure.



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Figure 1: Mechanism of Action. FB1 inhibits Ceramide Synthase, causing Sphinganine accumulation.[2][3][4][5]

Why ^{13}C Isotope Dilution?

In LC-MS/MS, matrix effects (ion suppression) in corn extracts can reduce signal by >40%.

- Deuterium (D) vs. ^{13}C : Deuterated standards often show slight retention time shifts (the "isotope effect") compared to the analyte, meaning they may not elute at the exact moment of suppression.
- ^{13}C Advantage: Carbon-13 labeled standards co-elute perfectly with the native analyte, experiencing identical suppression. This makes ^{13}C -SIDA the only method capable of true self-validation without standard addition.

Materials & Reagents

- Analyte: Fumonisin B1 Standard (CAS: 116355-83-0).
- Internal Standard (Select One):
 - Option A (Standard): U- $^{13}\text{C}_{34}$ -Fumonisin B1 (Fully labeled).[6]
 - Option B (Custom): $^{13}\text{C}_4$ -Fumonisin B1 (Partially labeled).[7]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[8]
- Additives: Formic Acid (FA) or Acetic Acid (HAc).
- Extraction Buffer: ACN:H₂O:Formic Acid (50:50:1 v/v/v).

Experimental Protocol

Sample Preparation (Dilute-and-Shoot)

Rationale: Modern triple quadrupoles are sensitive enough to avoid labor-intensive SPE (Solid Phase Extraction) for most feed matrices, provided a labeled ISTD is used.

- Milling: Grind corn sample to pass through a 1mm sieve (homogeneity is critical for mycotoxins).
- Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

- Extraction: Add 20 mL of Extraction Buffer (ACN:H₂O:FA 50:50:1).
- Agitation: Shake vigorously for 30 minutes (Orbit shaker or wrist-action).
- Centrifugation: Centrifuge at 4,000 x g for 10 minutes.
- ISTD Spiking (CRITICAL):
 - Transfer 490 µL of the supernatant to a vial.
 - Add 10 µL of ¹³C-FB1 Internal Standard solution (10 µg/mL).
 - Note: Spiking here corrects for matrix effects in the source. If you spike before extraction, it also corrects for extraction efficiency.
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Methodology

Liquid Chromatography Conditions:

- System: UHPLC (e.g., Waters Acquity or Agilent 1290).
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid (Protonation of amine group).
- Mobile Phase B: Methanol + 0.1% Formic Acid.[9]
- Flow Rate: 0.35 mL/min.
- Injection Vol: 2-5 µL.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial
1.00	10	Hold
6.00	90	Elution
8.00	90	Wash
8.10	10	Re-equilibration

| 10.00 | 10 | End |[9]

Mass Spectrometry Parameters:

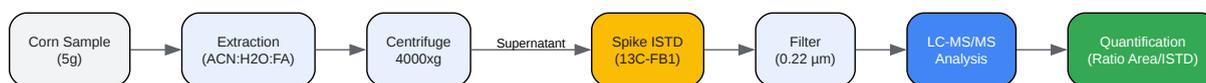
- Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
- Source Temp: 500°C.
- Capillary Voltage: 3.0 kV.

MRM Transitions (Quantification & Confirmation):

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Role	CE (eV)
Native FB1	722.4 [M+H] ⁺	334.3	Quantifier	40
Native FB1	722.4 [M+H] ⁺	352.4	Qualifier	35
U-[¹³ C ₃₄]-FB1	756.5 [M+H] ⁺	356.5	ISTD (Standard)	40
¹³ C ₄ -FB1	726.4 [M+H] ⁺	338.3	ISTD (Custom)	40

Technical Note on ¹³C₄: If using a ¹³C₄ labeled standard, the precursor shifts by +4 Da (722.4 → 726.4). The product ion depends on whether the label is retained in the fragment. The transition 338.3 assumes the label is on the tricarballic acid backbone typically retained in this fragment. Always verify the product ion of your specific custom standard by running a product ion scan.

Workflow Visualization



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Figure 2: Analytical Workflow.[7][10] Note the ISTD spiking post-centrifugation for matrix correction.

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method.

- Calculate Response Ratio (RR):
- Generate Calibration Curve: Plot RR (y-axis) vs. Concentration of Native FB1 (x-axis).
- Calculate Concentration:

(Where

is slope and

is y-intercept)

Validation Criteria (Self-Validating):

- Ion Ratio: The ratio of Quantifier (334.3) to Qualifier (352.4) must be within $\pm 20\%$ of the standard.
- Retention Time: Native FB1 and ^{13}C -FB1 must co-elute (difference < 0.05 min).

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